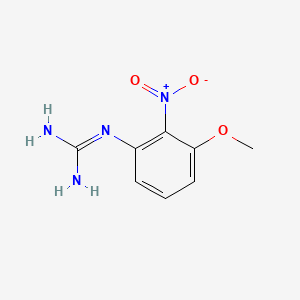

1-(3-Methoxy-2-nitrophenyl)guanidine

CAS No.:

Cat. No.: VC18352354

Molecular Formula: C8H10N4O3

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4O3 |

|---|---|

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | 2-(3-methoxy-2-nitrophenyl)guanidine |

| Standard InChI | InChI=1S/C8H10N4O3/c1-15-6-4-2-3-5(11-8(9)10)7(6)12(13)14/h2-4H,1H3,(H4,9,10,11) |

| Standard InChI Key | RTOVQRLQVVPQNE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1[N+](=O)[O-])N=C(N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(3-Methoxy-2-nitrophenyl)guanidine consists of a phenyl ring substituted with a methoxy group (-OCH) at the 3-position and a nitro group (-NO) at the 2-position, linked to a guanidine moiety (-NH-C(=NH)-NH). The planar aromatic system and electron-withdrawing nitro group may influence its electronic distribution, potentially enhancing interactions with biological targets or materials .

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Number | 1822908-83-7 |

| Molecular Formula | |

| Molecular Weight | 210.19 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The absence of experimental data for density, boiling point, and melting point underscores the need for further characterization .

Synthesis and Manufacturing Processes

Reaction Design and Optimization

A patent describing the synthesis of 2-methyl-5-nitrophenylguanidine provides a plausible template for synthesizing 1-(3-Methoxy-2-nitrophenyl)guanidine . The general strategy involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated nitroarene and guanidine hydrochloride in the presence of a base.

Hypothetical Synthetic Route:

-

Substrate Selection: Replace 2-chloro-4-nitrotoluene with 2-chloro-3-methoxy-1-nitrobenzene as the starting material.

-

Reaction Conditions:

-

Solvent: Alcohols (e.g., methanol, ethanol, isopropanol) to enhance solubility and stabilize intermediates.

-

Base: Aqueous NaOH or KOH to deprotonate guanidine hydrochloride and scavenge HCl byproduct.

-

Temperature: 40–50°C to balance reaction rate and side-product formation.

-

Table 2: Optimized Reaction Parameters (Based on Analogous Synthesis)

| Parameter | Optimal Condition |

|---|---|

| Solvent | Methanol |

| Base | 30% NaOH (aq.) |

| Temperature | 45–50°C |

| Reaction Time | 5–6 hours |

| Yield | >90% (hypothetical) |

Purification and Characterization

Post-synthesis, the product is isolated via reduced-pressure distillation to remove the solvent, followed by crystallization from water. High-performance liquid chromatography (HPLC) analysis, as described in the patent, ensures purity >99% . The absence of residual starting material (<0.5%) confirms efficient conversion.

Physicochemical Properties

Solubility and Stability

The methoxy and nitro groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. The guanidine moiety’s basicity (pKa ~12–13) may enhance solubility under acidic conditions via protonation. Stability studies are absent, but nitroaryl compounds generally exhibit sensitivity to strong reducing agents or prolonged UV exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume